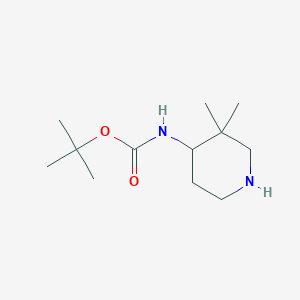![molecular formula C16H19NO6S B2897833 Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate CAS No. 2411326-65-1](/img/structure/B2897833.png)
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate, commonly known as MSME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
MSME has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, MSME has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In drug discovery, MSME has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In neurobiology, MSME has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of MSME is not fully understood, but it is believed to act by inhibiting specific molecular pathways involved in cell proliferation and survival. MSME has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, mTOR, and ERK.
生化学的および生理学的効果
MSME has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. MSME has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using MSME in lab experiments is its high potency and specificity. MSME has been shown to have low toxicity and high selectivity for specific molecular targets, making it a valuable tool for studying specific biological processes. However, one of the limitations of using MSME in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on MSME, including the development of new drugs based on its structure, the identification of new molecular targets for MSME, and the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of MSME and to determine its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, MSME is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSME has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and may have potential applications in cancer research, drug discovery, and neurobiology. Further research is needed to fully understand the mechanism of action of MSME and to determine its potential applications in other fields.
合成法
MSME can be synthesized through a multi-step process that involves the reaction of morpholine with 4-methylsulfonylbenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product obtained is a yellowish powder with a molecular weight of 415.48 g/mol.
特性
IUPAC Name |
methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-22-16(19)8-7-15(18)17-9-10-23-14(11-17)12-3-5-13(6-4-12)24(2,20)21/h3-8,14H,9-11H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRPYULJCMTLQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

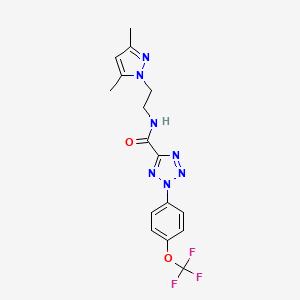
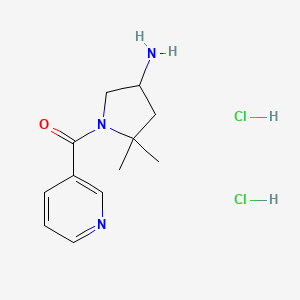
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
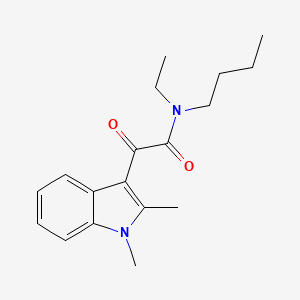
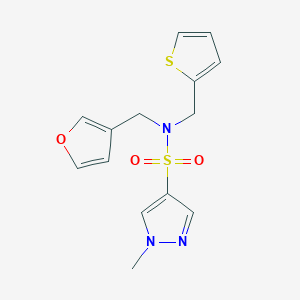
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)
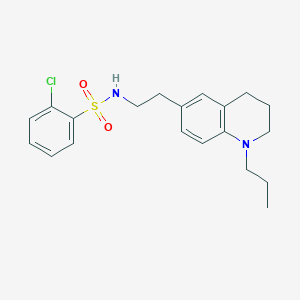
![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)
